molecular formula C9H9BrF2N2 B8152002 3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine

3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine

Cat. No.: B8152002
M. Wt: 263.08 g/mol
InChI Key: GUHXBEOEOZIXQE-UHFFFAOYSA-N
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Description

3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoroazetidine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with 2-methylpyridine.

    Bromination: The 2-methylpyridine undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Azetidine Introduction: The difluoroazetidine moiety is introduced through a nucleophilic substitution reaction. This step involves the reaction of the brominated intermediate with a difluoroazetidine derivative under basic conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The pyridine ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and ligands in the presence of bases like triethylamine (Et3N).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the discovery of new drugs or therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroazetidine moiety can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpyridine: Lacks the difluoroazetidine moiety, making it less versatile in certain applications.

    6-(3,3-Difluoro-azetidin-1-yl)-2-methylpyridine:

    3-Bromo-6-(azetidin-1-yl)-2-methylpyridine: Lacks the difluoro substitution, which can influence its chemical properties and interactions.

Uniqueness

The presence of both the bromine atom and the difluoroazetidine moiety in 3-Bromo-6-(3,3-difluoro-azetidin-1-yl)-2-methyl-pyridine makes it unique

Properties

IUPAC Name

3-bromo-6-(3,3-difluoroazetidin-1-yl)-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2/c1-6-7(10)2-3-8(13-6)14-4-9(11,12)5-14/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHXBEOEOZIXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CC(C2)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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